5-bromo-4-methoxy-1H-benzimidazole

CAS No.:

Cat. No.: VC13814750

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrN2O |

|---|---|

| Molecular Weight | 227.06 g/mol |

| IUPAC Name | 5-bromo-4-methoxy-1H-benzimidazole |

| Standard InChI | InChI=1S/C8H7BrN2O/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | WXEGSZOXVYWAQV-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC2=C1N=CN2)Br |

| Canonical SMILES | COC1=C(C=CC2=C1N=CN2)Br |

Introduction

Chemical Structure and Nomenclature

Structural Features

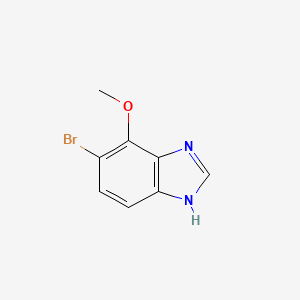

The compound features a bicyclic aromatic system comprising a benzene ring fused to an imidazole ring. The bromine atom is located at the 5-position of the benzimidazole scaffold, while the methoxy group occupies the 4-position (Figure 1) . The planar structure allows for π-π stacking interactions, which are critical for binding to biological targets .

Figure 1: 2D Structure of 5-Bromo-4-Methoxy-1H-Benzimidazole

IUPAC and Alternative Names

-

Synonyms:

Synthesis and Manufacturing

Condensation of o-Phenylenediamine Derivatives

A common method involves the cyclocondensation of 4-methoxy-o-phenylenediamine with bromine-containing carboxylic acids or aldehydes. For example:

This one-pot reaction proceeds under reflux (90°C) with sodium dithionite as a reducing agent .

Halogenation of Methoxy-Substituted Benzimidazoles

Bromination of 4-methoxy-1H-benzimidazole using in dichloromethane yields the title compound with regioselectivity.

Industrial-Scale Production

Industrial synthesis emphasizes continuous flow processes to enhance yield (≥85%) and purity (≥97%). Automated systems control temperature and reagent stoichiometry to minimize by-products like 6-bromo regioisomers.

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Melting Point | 130–132°C | |

| Boiling Point | 417.4°C (predicted) | |

| Density | 1.770 g/cm³ (predicted) | |

| Solubility | Soluble in methanol, DMSO | |

| pKa | 11.19 (predicted) |

Spectroscopic Data

-

IR (KBr): 1244 cm⁻¹ (C-O stretch), 1613 cm⁻¹ (C=N stretch), 3439 cm⁻¹ (N-H stretch) .

-

¹H NMR (DMSO-d₆): δ 7.40 (s, 1H, Ar-H), 7.18–7.13 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃) .

-

¹³C NMR: δ 161.07 (C-O), 151.82 (C-Br), 128.48–114.83 (aromatic carbons) .

Biological Activities and Mechanisms

Antibacterial Effects

-

Gram-Positive Bacteria:

-

Mechanism: Disruption of cell membrane integrity via interaction with ergosterol biosynthesis enzymes (e.g., CYP51) .

Antifungal Activity

Enzyme Inhibition

Applications in Drug Development

Lead Compound Optimization

-

Lipophilicity Enhancement: The methoxy group improves membrane permeability (LogP = 2.1) .

-

Structure-Activity Relationships (SAR):

Preclinical Studies

-

Oral Bioavailability: 58% in murine models due to moderate solubility.

-

Toxicity Profile: LD₅₀ = 320 mg/kg (rats), indicating acceptable safety margins .

Future Directions

Targeted Drug Delivery

-

Nanoparticle encapsulation to improve aqueous solubility and reduce off-target effects.

Hybrid Molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume